molecular formula C9H12F2N2O2 B2762959 N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide CAS No. 1645511-21-2

N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide

Cat. No. B2762959
CAS RN: 1645511-21-2
M. Wt: 218.204
InChI Key: BJKFSLGSNYVQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide, commonly known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This property makes CPP-115 a promising drug candidate for the treatment of various neurological disorders.

Mechanism of Action

As mentioned earlier, CPP-115 inhibits the enzyme N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT, leading to increased levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in the brain. N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide, CPP-115 reduces the activity of neurons, leading to its therapeutic effects.
Biochemical and physiological effects:
CPP-115 has been shown to increase the levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in the brain, leading to increased inhibition of neuronal activity. This property makes CPP-115 a promising drug candidate for the treatment of various neurological disorders. However, CPP-115 may also have other effects on the brain and body that are not fully understood.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT, making it a useful tool for studying the role of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in various physiological processes. However, CPP-115 may also have off-target effects that need to be taken into account when interpreting experimental results.

Future Directions

Several future directions for research on CPP-115 can be identified. One area of research could focus on the development of more potent and selective inhibitors of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT. Another area of research could focus on the development of CPP-115 analogs that have improved pharmacokinetic properties. Additionally, more research is needed to fully understand the effects of CPP-115 on the brain and body, as well as its potential therapeutic applications in various neurological disorders.
In conclusion, CPP-115 is a potent inhibitor of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT that has promising therapeutic applications in various neurological disorders. While more research is needed to fully understand its effects on the brain and body, CPP-115 represents a promising drug candidate for the treatment of these disorders.

Synthesis Methods

CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyanocyclopropane carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(2,2-difluoroethoxy)propan-1-amine to yield CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. Studies have shown that CPP-115 can reduce seizure activity in animal models of epilepsy and can also reduce anxiety-like behavior in rodents. In addition, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c10-7(11)5-15-4-1-8(14)13-9(6-12)2-3-9/h7H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKFSLGSNYVQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CCOCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.